(R)-acetoin

Catalog No.
S606996
CAS No.
53584-56-8
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-acetoin

CAS Number

53584-56-8

Product Name

(R)-acetoin

IUPAC Name

(3R)-3-hydroxybutan-2-one

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m1/s1

InChI Key

ROWKJAVDOGWPAT-GSVOUGTGSA-N

SMILES

CC(C(=O)C)O

Canonical SMILES

CC(C(=O)C)O

Isomeric SMILES

C[C@H](C(=O)C)O

Description

The exact mass of the compound (R)-acetoin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-acetoin in Microbial Fermentation

(R)-acetoin is a chiral molecule, meaning it has a mirror image counterpart, (S)-acetoin. In scientific research, the focus is often on (R)-acetoin due to its prevalence in biological processes. It plays a significant role in the butanediol cycle, a fermentation pathway utilized by various microorganisms. During fermentation, (R)-acetoin acts as an intermediate product. Bacteria like Klebsiella pneumoniae, Serratia marcescens, Lactococcus lactis, and Bacillus species can naturally synthesize (R)-acetoin [].

Production of (R)-acetoin

Traditionally, (R)-acetoin has been produced from petrochemicals, a process that is expensive and unsustainable. Scientific research is now focused on developing methods for large-scale, cost-effective production through microbial fermentation using renewable substrates like glucose. Researchers have achieved promising results through metabolic engineering of bacteria. For instance, by disrupting the acetoin degradation pathway in Klebsiella pneumoniae, scientists were able to significantly increase (R)-acetoin accumulation. Similarly, metabolically engineered Lactococcus lactis strains have shown the ability to produce high yields of enantiopure (R)-acetoin [].

(R)-acetoin, also known as (R)-2-acetoin or (R)-3-hydroxy-2-butanone, is a chiral organic compound with the molecular formula C4H8O2C_4H_8O_2 and a molecular weight of approximately 88.11 g/mol. It is classified as an acyloin, which is characterized by the presence of an alpha-hydroxy ketone structure. This compound plays a significant role in various metabolic pathways, particularly in the fermentation processes of certain microorganisms like Lactococcus lactis and Saccharomyces cerevisiae .

  • Conversion to Diacetyl:
    (R)acetoin+NAD+diacetyl+NADH+H+(R)-\text{acetoin}+\text{NAD}^+\rightleftharpoons \text{diacetyl}+\text{NADH}+H^+
    This reaction is catalyzed by diacetyl reductase, an enzyme that facilitates the reduction of (R)-acetoin to diacetyl .
  • Formation from Pyruvate:
    The biosynthesis of (R)-acetoin begins with the decarboxylative condensation of two pyruvate molecules to form alpha-acetolactate, which is then converted into (R)-acetoin through the action of alpha-acetolactate decarboxylase .
  • Reversible Reactions:
    In addition to its conversion to diacetyl, (R)-acetoin can also be involved in reversible reactions leading to the formation of other compounds such as 2,3-butanediol .

(R)-acetoin exhibits various biological activities and functions as a metabolic intermediate in microorganisms. It is notably involved in the butanediol fermentation pathway, contributing to the production of 2,3-butanediol and other fermentation products. In mammals, it is metabolized to carbon dioxide . The compound's role as a precursor for optically active materials makes it significant in biochemistry and industrial applications .

Several methods have been developed for synthesizing (R)-acetoin:

  • Microbial Fermentation: Utilizing strains of Lactococcus lactis or Saccharomyces cerevisiae, researchers have optimized fermentation processes to enhance the yield of (R)-acetoin from glucose or other sugars by blocking competing pathways .
  • Enzymatic Synthesis: Enzymatic routes involving specific dehydrogenases can facilitate the conversion of substrates like pyruvate into (R)-acetoin under controlled conditions, often resulting in high stereoisomeric purity .
  • Chemical Synthesis: Chemical methods may also be employed to synthesize (R)-acetoin through various organic reactions involving ketones and aldehydes .

(R)-acetoin has diverse applications across various fields:

  • Food Industry: It serves as a flavoring agent due to its buttery aroma and taste.
  • Biotechnology: As a platform chemical, it is used for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • Research: It is utilized in studies related to metabolic engineering and fermentation technology .

Interaction studies involving (R)-acetoin primarily focus on its metabolic pathways and enzyme interactions. Research has shown that it interacts with various enzymes such as diacetyl reductase and alcohol dehydrogenases, influencing the production rates of related compounds like diacetyl and 2,3-butanediol . These interactions are crucial for understanding its role in microbial metabolism and potential applications in bioprocessing.

(R)-acetoin can be compared with several similar compounds that share structural or functional characteristics:

Compound NameStructure TypeKey Characteristics
DiacetylDicarbonyl compoundA volatile compound with a strong buttery flavor; produced from (R)-acetoin.
2,3-ButanediolAlcoholA product of fermentation that can be derived from (R)-acetoin; used as a solvent and fuel additive.
AcetaldehydeAldehydeA precursor in the synthesis of (R)-acetoin; involved in various metabolic pathways.
Alpha-AcetolactateBeta-keto acidAn intermediate formed during the biosynthesis of (R)-acetoin from pyruvate.

The uniqueness of (R)-acetoin lies in its specific stereochemistry and its dual role as both a product and precursor within metabolic pathways, distinguishing it from its structural analogs .

Physical Description

Liquid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

88.052429494 g/mol

Monoisotopic Mass

88.052429494 g/mol

Heavy Atom Count

6

Wikipedia

(R)-acetoin

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Modify: 2024-02-18

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